4-Pyridineethanesulfonic acid
Overview
Description
Mechanism of Action
Target of Action
4-Pyridineethanesulfonic acid is a chemical compound with the formula C7H9NO3S It’s known to be used as a laboratory chemical .
Result of Action
It’s known to be a corrosive material that causes burns by all exposure routes . Ingestion can cause severe swelling and severe damage to the delicate tissue .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s recommended to use this compound only outdoors or in a well-ventilated area . It’s also advised to store it in a locked up and well-ventilated place, keeping the container tightly closed .
Biochemical Analysis
Biochemical Properties
It is known to be a sulfonated substrate for alkanesulfonate monooxygenase isolated from Escherichia coli
Cellular Effects
The cellular effects of 4-Pyridineethanesulfonic acid are not well studied. It is known that the compound is soluble in water , which suggests it could potentially interact with various types of cells and cellular processes. Specific impacts on cell signaling pathways, gene expression, and cellular metabolism have not been reported.
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pyridineethanesulfonic acid can be synthesized through various methods. One common approach involves the sulfonation of pyridine derivatives. The reaction typically requires a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the process is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for efficiency and yield, utilizing advanced equipment and reaction conditions to produce the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: 4-Pyridineethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfides.
Substitution: The pyridine ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfides .
Scientific Research Applications
4-Pyridineethanesulfonic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 3-Pyridinesulfonic acid
- 4-Phenylazo)benzoic acid
- 1,2-Di(4-pyridyl)ethylene
Comparison: 4-Pyridineethanesulfonic acid is unique due to its specific functional groups and the resulting chemical properties. Compared to similar compounds, it offers distinct reactivity patterns and applications, particularly in enzymatic reactions and as a substrate in chromatography .
Properties
IUPAC Name |
2-pyridin-4-ylethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c9-12(10,11)6-3-7-1-4-8-5-2-7/h1-2,4-5H,3,6H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIIAYDCZSXHGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068823 | |
Record name | 4-Pyridineethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068823 | |
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Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | 4-Pyridineethanesulfonic acid | |
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CAS No. |
53054-76-5 | |
Record name | 4-Pyridineethanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53054-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridylethylsulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053054765 | |
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Record name | 4-Pyridineethanesulfonic acid | |
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Record name | 4-Pyridineethanesulfonic acid | |
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Record name | 4-Pyridineethanesulfonic acid | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-pyridyl)ethanesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.011 | |
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Record name | 4-PYRIDYLETHYLSULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTI6WS7BYC | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-pyridineethanesulfonic acid interact with lanthanide metals, and what are the downstream effects?
A1: this compound acts as a ligand, coordinating with lanthanide metals like Europium (Eu) and Terbium (Tb) to form complexes. [, ] The pyridyl nitrogen in the ligand is protonated, resulting in a zwitterion with a positive pyridyl end and a negative sulfonate end. [] This zwitterionic nature allows it to interact with the positively charged lanthanide ions. In the formed complexes, the lanthanide metal is coordinated to nine oxygen atoms, with the ligand contributing through its sulfonate group. [] This coordination and the resulting crystal structures influence the photoluminescent properties of the complexes. For example, the Europium complex exhibits intense red emission, while the Terbium complex shows intense green emission in the solid state at room temperature. []
Q2: What is the structural characterization of this compound, and how does it influence the dimensionality of the formed complexes?
A2: While the provided abstracts don't explicitly detail the molecular formula, weight, or spectroscopic data of this compound itself, they highlight its structural influence on complex formation. The protonated ligand, with its positive and negative ends, participates in hydrogen bonding. [] Interestingly, this hydrogen bonding leads to the formation of either two-dimensional networks (as seen with the Europium complex) or three-dimensional networks (observed in the Terbium complex). [] This difference in dimensionality showcases the significant role of the ligand's structure and its hydrogen bonding capability in dictating the overall architecture of the resulting metal complexes.
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